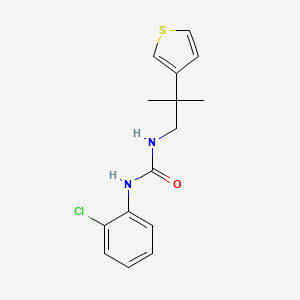

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

CAS No.: 2309604-71-3

Cat. No.: VC6770165

Molecular Formula: C15H17ClN2OS

Molecular Weight: 308.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309604-71-3 |

|---|---|

| Molecular Formula | C15H17ClN2OS |

| Molecular Weight | 308.82 |

| IUPAC Name | 1-(2-chlorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |

| Standard InChI | InChI=1S/C15H17ClN2OS/c1-15(2,11-7-8-20-9-11)10-17-14(19)18-13-6-4-3-5-12(13)16/h3-9H,10H2,1-2H3,(H2,17,18,19) |

| Standard InChI Key | PKQIGVFNHBEGQR-UHFFFAOYSA-N |

| SMILES | CC(C)(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2 |

Introduction

Chemical Characteristics

Molecular Structure:

-

The compound consists of a urea backbone with two distinct substituents:

-

A 2-chlorophenyl group attached to one nitrogen atom.

-

A 2-methyl-2-(thiophen-3-yl)propyl group attached to the other nitrogen atom.

-

Key Features:

-

Functional Groups: Includes a urea moiety (–NH–CO–NH–), a chlorinated aromatic ring (chlorophenyl), and a thiophene-containing alkyl side chain.

-

Potential Properties: The presence of the thiophene ring and chlorophenyl group suggests possible bioactivity due to their electron-donating and withdrawing effects, respectively.

Synthesis

The synthesis of compounds like 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves:

-

Starting Materials:

-

2-Chloroaniline (for the chlorophenyl group).

-

An isocyanate derivative or carbamoyl chloride for the urea moiety.

-

A thiophene derivative functionalized with an alkyl group for the side chain.

-

-

Reaction Pathway:

-

A common method involves reacting an amine (e.g., 2-chloroaniline) with an isocyanate or carbamoyl chloride under controlled conditions.

-

The thiophene-containing alkyl chain can be introduced via alkylation or reductive amination.

-

-

Purification:

-

Recrystallization or chromatographic techniques are used to isolate the pure compound.

-

Potential Applications

Pharmaceutical Relevance:

-

Compounds in this class are often explored for their biological activity, including:

Other Uses:

-

Urea derivatives with thiophene groups may exhibit electronic properties useful in materials science, such as organic semiconductors.

Example Data for Similar Urea Compounds

Biological Activity

Studies on structurally similar compounds have revealed:

-

Urease Inhibition: Thiourea derivatives with halogenated phenyl groups demonstrated potent urease inhibition, suggesting potential applications in treating urease-related diseases like kidney stones .

-

Anticancer Activity: Urea derivatives substituted with aromatic groups have shown significant activity against various cancer cell lines, making them candidates for further drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume